![molecular formula C16H16N2O4 B3842630 N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842630.png)
N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide
Overview
Description
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.30924 g/mol . This compound is characterized by the presence of a benzenecarboximidamide group linked to a 2,4-dimethoxybenzoyl moiety through an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide: Characterized by the presence of a 2,4-dimethoxybenzoyl group.
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide analogs: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is unique due to its specific ester linkage and the presence of the 2,4-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Biological Activity
N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is a synthetic compound characterized by its unique molecular structure, which includes a 2,4-dimethoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions.
This compound exhibits its biological effects primarily through enzyme inhibition . It interacts with specific enzymes by binding to their active or allosteric sites, which modulates the enzyme's activity. This interaction can lead to significant alterations in metabolic pathways and biological responses.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit various enzymes involved in critical biological processes. For instance:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases, which are crucial for cell signaling and regulation.
- Impact on Metabolic Pathways : By modulating enzyme activity, it influences pathways related to inflammation and cellular proliferation.
The following table summarizes some key findings from recent studies:
Study Reference | Enzyme Targeted | Inhibition Type | Biological Effect |
---|---|---|---|
Protein Kinase A | Competitive | Reduced cell proliferation | |
Cyclooxygenase-2 | Non-competitive | Decreased inflammatory response | |
Phosphodiesterase | Mixed-type | Altered cellular signaling |
Case Studies
- Case Study on Anti-inflammatory Effects : In a controlled study, this compound was administered to models exhibiting inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
- Case Study on Cancer Cell Lines : The compound was tested against various cancer cell lines where it demonstrated cytotoxic effects through apoptosis induction. This suggests its utility in cancer therapeutics, particularly in targeting tumor growth.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biological Research : Investigating its role in enzyme kinetics and metabolic regulation.
- Industrial Applications : Utilized in the synthesis of specialty chemicals due to its unique chemical properties.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-12-8-9-13(14(10-12)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMMJLXNBJTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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